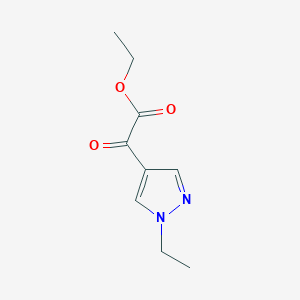

ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(1-ethylpyrazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-11)8(12)9(13)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLCZGUYRLBNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235995-82-0 | |

| Record name | ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, plausible synthetic routes, spectroscopic profile, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Compound Identification and Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1235995-82-0 | [1] |

| Molecular Formula | C9H12N2O3 | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CN(C(=C1)C(=O)C(=O)OCC)CC | |

| Physical Form | Predicted: Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. |

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible synthetic pathway can be devised based on established methodologies for the preparation of pyrazole derivatives and α-keto esters. A common and effective method involves the acylation of a pre-formed pyrazole ring.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available 1-ethyl-1H-pyrazole.

-

Friedel-Crafts Acylation: The 1-ethyl-1H-pyrazole can be acylated at the C4 position using oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the α-ketoacyl chloride moiety onto the pyrazole ring. The regioselectivity for the C4 position is generally favored in pyrazoles lacking substituents at this position.

-

Esterification: The resulting acyl chloride is then reacted with ethanol to yield the final product, this compound. This is a standard esterification reaction.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized and hypothetical procedure. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

Step 1: Synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetyl chloride

-

To a stirred solution of 1-ethyl-1H-pyrazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir for 15-30 minutes.

-

Slowly add oxalyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl chloride, which may be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetyl chloride from the previous step in an excess of anhydrous ethanol.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess ethanol under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazole H-3 | ~8.0 - 8.2 | s | - |

| Pyrazole H-5 | ~7.8 - 8.0 | s | - |

| Ethyl (-OCH₂CH₃) | ~4.3 - 4.5 | q | ~7.1 |

| N-Ethyl (-NCH₂CH₃) | ~4.1 - 4.3 | q | ~7.3 |

| N-Ethyl (-NCH₂CH₃) | ~1.4 - 1.6 | t | ~7.3 |

| Ethyl (-OCH₂CH₃) | ~1.3 - 1.5 | t | ~7.1 |

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (keto) | ~185 - 190 |

| C=O (ester) | ~160 - 165 |

| Pyrazole C-3 | ~140 - 145 |

| Pyrazole C-5 | ~135 - 140 |

| Pyrazole C-4 | ~115 - 120 |

| Ethyl (-OC H₂CH₃) | ~62 - 65 |

| N-Ethyl (-NC H₂CH₃) | ~45 - 50 |

| N-Ethyl (-NCH₂C H₃) | ~14 - 16 |

| Ethyl (-OCH₂C H₃) | ~13 - 15 |

Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic/Heteroaromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (α-keto ester) | 1750 - 1730 & 1700 - 1680 | Strong, two distinct bands |

| C=N stretch (Pyrazole) | 1580 - 1500 | Medium |

| C-O stretch (Ester) | 1300 - 1100 | Strong |

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group from the pyrazole nitrogen (-CH₂CH₃, m/z = 29).

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

The α-keto ester functionality present in the target molecule is also a valuable pharmacophore. It can act as a reactive handle for further chemical modifications or as a key binding element to biological targets, such as enzymes.

Given these features, this compound represents a promising building block for the synthesis of novel bioactive molecules. Its potential applications in drug discovery could include:

-

Scaffold for Library Synthesis: It can serve as a versatile starting material for the creation of diverse chemical libraries for high-throughput screening against various therapeutic targets.

-

Intermediate for Target-Specific Inhibitors: The reactive α-keto ester group can be modified to design inhibitors for specific enzymes, such as proteases or kinases, which are often implicated in disease pathways.

Safety and Handling

Specific safety and toxicity data for this compound are not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General laboratory safety practices should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Caption: Recommended workflow for safe handling of the compound.

Conclusion

This compound is a pyrazole derivative with potential as a versatile building block in the field of drug discovery. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications based on the known importance of its constituent chemical motifs. As with any novel compound, further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.

References

- This reference is not available

Sources

An In-depth Technical Guide to Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, proposes plausible synthetic routes with detailed experimental protocols, and outlines methods for its analytical characterization. Furthermore, it explores the potential applications of this and structurally related pyrazole derivatives in drug discovery, drawing upon the known diverse biological activities of the pyrazole scaffold. This document serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The presence of the pyrazole moiety in numerous clinically approved drugs underscores its importance in drug discovery and development. This compound, with its α-ketoester functionality at the C4 position of the N-ethylated pyrazole ring, represents a promising building block for the synthesis of more complex and potentially bioactive molecules. The α-ketoester group is a versatile handle for various chemical transformations, making this compound a valuable intermediate for library synthesis in drug discovery programs.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 1235995-82-0[1]

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

Chemical Structure:

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 196.08479 | PubChem |

| Monoisotopic Mass | 196.08479 | PubChem |

| Topological Polar Surface Area | 64.9 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 277 | PubChem |

Synthetic Strategies and Methodologies

Strategy A: Vilsmeier-Haack Formylation followed by Oxidation and Esterification

This is a multi-step but reliable method for the functionalization of the C4 position of pyrazoles.

Caption: Synthetic pathway via Vilsmeier-Haack reaction.

Strategy B: Acylation of a Pre-functionalized Pyrazole

This approach involves the preparation of a 4-functionalized pyrazole that can be converted to the target compound. A promising route is through a Grignard reagent.

Caption: Synthetic pathway via Grignard reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrazoles.

Materials:

-

1-ethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool a solution of DMF in DCM to 0 °C.

-

Slowly add POCl3 dropwise to the cooled DMF solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-ethyl-1H-pyrazole in DCM dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated NaHCO3 solution until the pH is ~7-8.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-ethyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of this compound from 1-ethyl-1H-pyrazole-4-carbaldehyde

Rationale: This two-step sequence involves the oxidation of the aldehyde to a carboxylic acid, followed by esterification to the desired ethyl ester.

Materials:

-

1-ethyl-1H-pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO4) or other suitable oxidizing agent

-

Sulfuric acid (H2SO4)

-

Sodium bisulfite (NaHSO3)

-

Ethanol (absolute)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

Step A: Oxidation to 1-ethyl-1H-pyrazole-4-carboxylic acid

-

Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in an aqueous acetone solution.

-

Slowly add a solution of KMnO4 in water at a temperature maintained below 10 °C.

-

Stir the mixture at room temperature until the purple color of the permanganate disappears.

-

Filter the manganese dioxide precipitate and wash it with hot water.

-

Acidify the filtrate with dilute H2SO4 to precipitate the carboxylic acid.

-

If the solution remains colored, decolorize it with a small amount of NaHSO3.

-

Collect the precipitated 1-ethyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry.

Step B: Esterification to this compound

-

Suspend 1-ethyl-1H-pyrazole-4-carboxylic acid in absolute ethanol.

-

Add a catalytic amount of concentrated H2SO4.

-

Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated NaHCO3 solution.

-

Extract the product with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), and singlets for the pyrazole ring protons. The chemical shifts will be indicative of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The carbonyl carbons of the keto and ester groups are expected to appear at downfield chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H3 | ~7.8 - 8.2 | ~135 - 140 |

| Pyrazole-H5 | ~7.6 - 8.0 | ~128 - 133 |

| N-CH2-CH3 | ~4.1 - 4.4 (quartet) | ~45 - 50 |

| N-CH2-CH3 | ~1.4 - 1.6 (triplet) | ~14 - 16 |

| O-CH2-CH3 | ~4.3 - 4.6 (quartet) | ~61 - 65 |

| O-CH2-CH3 | ~1.3 - 1.5 (triplet) | ~13 - 15 |

| C=O (keto) | - | ~180 - 185 |

| C=O (ester) | - | ~160 - 165 |

| Pyrazole-C4 | - | ~115 - 120 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

4.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (keto) stretching | 1720 - 1740 |

| C=O (ester) stretching | 1735 - 1750 |

| C-O (ester) stretching | 1150 - 1250 |

| C=N (pyrazole) stretching | 1500 - 1600 |

| C-H (aromatic) stretching | 3000 - 3100 |

| C-H (aliphatic) stretching | 2850 - 3000 |

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes pyrazole derivatives attractive candidates for drug discovery across a wide range of therapeutic areas.

Caption: Diverse biological activities of pyrazole derivatives.

While specific biological data for this compound is not yet published, its structural features suggest several potential avenues for investigation:

-

Enzyme Inhibition: The α-ketoester moiety can act as an electrophilic "warhead," capable of forming covalent or non-covalent interactions with nucleophilic residues in the active sites of enzymes. This makes the compound a potential candidate for screening against various enzyme targets, such as proteases, kinases, and oxidoreductases.

-

Scaffold for Library Synthesis: The versatility of the α-ketoester group allows for its derivatization into a wide array of other functional groups and heterocyclic systems. This makes this compound an excellent starting material for the construction of compound libraries for high-throughput screening.

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Agents: A significant number of pyrazole-containing compounds have been investigated for their anticancer activity, targeting various pathways involved in cell proliferation and survival.

-

Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in several compounds with demonstrated activity against a range of microbial and viral pathogens.

Conclusion

This compound is a structurally interesting heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, proposed plausible and detailed synthetic strategies, and outlined the necessary analytical techniques for its characterization. The diverse biological activities associated with the pyrazole scaffold suggest that this compound and its derivatives are promising candidates for further investigation in the development of novel therapeutic agents. The methodologies and insights presented herein are intended to facilitate and inspire future research in this exciting area of chemical biology.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for the novel compound, 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety principles with insights derived from the chemical's structural motifs to ensure the highest standards of laboratory safety. As a novel chemical entity, it is imperative to treat this compound with the utmost caution, assuming it to be hazardous until proven otherwise.[1][2]

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester, a thorough risk assessment must be conducted based on its constituent functional groups: a pyrazole ring, an α-keto ester, and an ethyl ester.

-

Pyrazole Moiety: Pyrazole derivatives are known to exhibit a wide range of biological activities and, consequently, potential toxicities. Some substituted pyrazoles are known to be irritants or harmful.[3] Therefore, skin and eye contact should be strictly avoided.

-

α-Keto Ester and Glyoxylic Acid Functionality: The glyoxylic acid ester component suggests a potential for reactivity and irritation. Glyoxylic acid itself is corrosive and can cause serious eye damage.[1][4] Esters, in general, can be irritants to the eyes and mucous membranes, with toxicity potentially increasing with the length of the alkyl chain.[5]

-

Novel Compound Principle: For any new or not fully characterized substance, it is a fundamental principle of laboratory safety to treat it as potentially hazardous.[1][2][6] All handling procedures should reflect this assumption to minimize any potential for unforeseen adverse effects.

A summary of the inferred hazard classification is provided in the table below.

| Hazard Class | Inferred GHS Category | Justification |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for related pyrazole compounds. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Inferred from pyrazole derivatives and ester functionalities.[3][5] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Based on the properties of glyoxylic acid and esters.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | A common property of volatile organic compounds and fine powders. |

Hazard Communication Flowchart

Caption: Logical flow for hazard identification and communication.

Exposure Controls and Personal Protective Equipment (PPE): Your Primary Defense

Minimizing exposure is paramount when working with novel compounds.[7] A multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

-

Fume Hood: All manipulations of 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1][6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[4][8]

| PPE Item | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield in addition to safety glasses.[1] | Protects against splashes and potential irritants. |

| Hand Protection | Nitrile or neoprene gloves.[1] | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |

| Body Protection | A flame-resistant lab coat.[1] | Protects skin and personal clothing from spills. |

| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |

PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Handling and Storage: Maintaining Compound Integrity and Safety

Proper handling and storage protocols are critical to prevent accidents and maintain the stability of the compound.[9]

Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.[4][8] Have spill cleanup materials readily available.

-

Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a spatula for solids and a pipette with a bulb for liquids.[10] Never use mouth pipetting.

-

Labeling: All containers holding the compound must be clearly labeled with the chemical name, structure, date of preparation, and any known hazards.[2][4]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6] Avoid eating, drinking, or applying cosmetics in the laboratory.[8]

Storage Protocol:

-

Container: Store in a tightly sealed, properly labeled container.[9]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

-

Segregation: Store separately from other chemicals to prevent accidental mixing.[2]

-

Inventory: Maintain an accurate inventory of the compound, including the amount and storage location.[9]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.[4]

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. |

Emergency Response Flowchart

Caption: Immediate actions for different exposure routes.

Disposal Considerations

All waste containing 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester must be treated as hazardous waste.

-

Waste Collection: Collect all waste in a designated, labeled, and sealed container.

-

Disposal Route: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of it down the drain.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can handle 1-ethyl-1H-pyrazole-4-glyoxylic acid ethyl ester with the necessary level of caution, ensuring a safe and productive research environment.

References

- Novel Chemicals with Unknown Hazards SOP. (n.d.).

- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.

- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.

- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).

- How to Safely Handle Pharmaceutical Chemicals: A Comprehensive Guide. (n.d.).

- USA Lab. (2020, July 29). How to Promote Lab Safety When Working with Chemicals.

- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.

- Lab Safety Rules and Guidelines. (2024, January 23).

- Safe Handling of Chemicals. (2022, September 22).

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Cayman Chemical. (2023, April 24). Safety Data Sheet.

- Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.

Sources

- 1. twu.edu [twu.edu]

- 2. greenwgroup.com [greenwgroup.com]

- 3. fishersci.dk [fishersci.dk]

- 4. moravek.com [moravek.com]

- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 6. pozescaf.com [pozescaf.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. usalab.com [usalab.com]

- 9. globalresearchchem.com [globalresearchchem.com]

- 10. youtube.com [youtube.com]

molecular weight and formula of pyrazole alpha-keto ester derivatives

Chemo-Structural Analysis and Synthetic Utility of Pyrazole -Keto Ester Derivatives

Executive Summary

Context: Pyrazole

Objective: This technical guide provides a structural breakdown, molecular weight derivation, and validated synthetic protocols for generating these derivatives. It moves beyond basic description to explain the physicochemical rationale driving their synthesis and bioactivity.

Structural Chemistry & Formula Analysis

The Core Scaffold

The fundamental structure of a pyrazole

General Structure:

Molecular Formula & Weight Derivation

To allow for precise mass spectrometry planning, we deconstruct the molecule into modular components.

Base Formula Calculation:

-

Pyrazole Core (

): The aromatic ring.[1] -

-Keto Ester Side Chain (

-

Substituents (

): Variable groups.

Representative Derivative Analysis: Target Molecule: Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-oxoacetate.

| Component | Fragment Formula | Contribution to MW ( g/mol ) |

| Pyrazole Ring | ~66.06 | |

| 101.08 | ||

| Substituent R1 | 15.03 | |

| Substituent R3 | 15.03 | |

| Substituent R5 | 15.03 | |

| Hydrogen Adjustments | Subtract H for bonds formed | -3.02 (3 substitution sites) |

| TOTAL | 210.23 |

Lipinski Compliance Check:

-

MW: 210.23 (< 500 Da) - Pass

-

H-Bond Donors: 0 - Pass

-

H-Bond Acceptors: 5 (2 N, 3 O) - Pass

-

LogP: ~1.2 (Estimated) - Pass

Synthetic Pathways & Causality

The synthesis of pyrazole

Pathway Logic

-

Precursor Synthesis: Formation of the pyrazole ring via Knorr synthesis (Hydrazine + 1,3-diketone).[2]

-

Functionalization: Friedel-Crafts acylation using Ethyl Oxalyl Chloride (

).-

Why this reagent? It introduces both carbonyls simultaneously.

-

Why Lewis Acid?

or

-

Reaction Workflow Diagram

Caption: Step-wise synthetic route from raw precursors to the final alpha-keto ester derivative via Friedel-Crafts acylation.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-oxoacetate.

Materials

-

1,3,5-Trimethyl-1H-pyrazole (1.0 eq)

-

Ethyl oxalyl chloride (1.2 eq)

-

Aluminum chloride (

, anhydrous) (1.5 eq) -

Dichloromethane (DCM), anhydrous

-

Ice/Water for quenching

Step-by-Step Methodology

-

Preparation of Catalyst Complex:

-

In a flame-dried round-bottom flask under Argon atmosphere, suspend

(1.5 eq) in anhydrous DCM. -

Cool to 0°C using an ice bath. Causality: Controlling the exotherm of the subsequent addition prevents polymerization.

-

-

Acylating Agent Addition:

-

Add Ethyl oxalyl chloride (1.2 eq) dropwise. Stir for 15 minutes until the complex forms (solution often turns yellow/orange).

-

-

Substrate Addition:

-

Dissolve the pyrazole (1.0 eq) in a minimal amount of DCM.

-

Add this solution slowly to the reaction mixture at 0°C.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature.

-

Stir for 3–6 hours.

-

Self-Validation: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).[2] The product will be significantly more polar (lower

) than the starting pyrazole due to the two carbonyl groups.

-

-

Quench & Isolation:

-

Pour the reaction mixture carefully over crushed ice/HCl. Reason: Break the Aluminum-product complex.

-

Extract with DCM (3x). Wash organic layer with Brine.

-

Dry over

and concentrate in vacuo.

-

Characterization Standards

To ensure scientific integrity, the product must meet these spectral criteria:

-

IR Spectroscopy: Distinct doublet carbonyl stretch.

-

Ester

: ~1735 cm⁻¹ -

Ketone

: ~1660 cm⁻¹ (conjugated with aromatic ring).

-

-

NMR: Look for the characteristic

-

Ketone Carbon: ~180 ppm.

-

Ester Carbon: ~163 ppm.

-

Biological Applications & SAR Logic

The

Mechanism of Action

-

Transition State Mimicry: The planar

motif mimics the transition state of peptide hydrolysis, making these compounds excellent inhibitors of serine proteases. -

Hydrogen Bonding: The 1,2-dicarbonyl system acts as a bidentate acceptor, capable of chelating metals in metalloenzymes or forming water-bridged networks in kinase pockets.

SAR (Structure-Activity Relationship) Diagram

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each molecular region.

References

-

Synthesis of Pyrazoles via Knorr Reaction

- Title: "The Knorr Pyrazole Synthesis and its Variants."

- Source:Chemical Reviews.

-

Link:[Link]

-

Friedel-Crafts Acylation of Pyrazoles

- Title: "Regioselective acyl

- Source:Journal of Heterocyclic Chemistry.

-

Link:[Link]

-

Bioactivity of Alpha-Keto Esters

- Title: "Alpha-keto heterocycles as inhibitors of serine proteases."

- Source:Journal of Medicinal Chemistry.

-

Link:[Link]

-

General Pyrazole Pharmacology

A Technical Guide to the Solubility of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate in Organic Solvents

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its successful application. This guide provides an in-depth technical overview of the solubility of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate in organic solvents. Pyrazole derivatives are significant structural motifs in many biologically active compounds and pharmaceuticals.[1][2] The solubility of these compounds dictates their behavior in various stages of research and development, from synthesis and purification to formulation and bioavailability.

This document moves beyond a simple listing of solvents. It delves into the molecular characteristics of this compound to predict its solubility based on fundamental chemical principles. Furthermore, it provides a robust, step-by-step experimental protocol for determining the solubility of this and similar novel compounds, ensuring scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular structure.

Structure:

The key functional groups present are:

-

1-Ethylpyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms. The ethyl group on the nitrogen adds nonpolar character.

-

α-Ketoester: A highly polar functional group consisting of a ketone and an ester.

The interplay between the relatively polar pyrazole ring and the highly polar α-ketoester group, contrasted with the nonpolar ethyl substituents, will govern the compound's solubility. While no specific experimental data for this exact ester is publicly available, we can infer its properties from its constituent parts and related molecules. The parent compound, 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, is a solid, and its ethyl ester is also expected to be a solid at room temperature.[3][4]

Theoretical Principles of Solubility: A Predictive Approach

The adage "like dissolves like" is a foundational principle in predicting solubility. This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Solubility Prediction for this compound:

Based on its structure, this compound possesses both polar and nonpolar regions. The pyrazole ring and the α-ketoester group contribute to its polarity and potential for dipole-dipole interactions. The ethyl groups, on the other hand, provide nonpolar character.

Therefore, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are likely to be excellent solvents. Their polarity will effectively solvate the polar regions of the molecule.

-

Moderate to Good Solubility in Alcohols: Solvents such as methanol, ethanol, and isopropanol should be effective. The hydroxyl group in these solvents can engage in hydrogen bonding with the oxygen and nitrogen atoms of the solute.

-

Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform, being moderately polar, are expected to dissolve the compound to a reasonable extent.

-

Limited Solubility in Nonpolar Solvents: Solvents like hexanes, toluene, and diethyl ether are predicted to be poor solvents due to the significant polarity of the α-ketoester and pyrazole moieties.

The following table provides a predicted qualitative solubility profile. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between solvent and solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | Hydrogen bonding potential and moderate polarity. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Moderate polarity aligns with the mixed character of the solute. |

| Ethers | Diethyl ether, THF | Low to Moderate | Lower polarity compared to the solute. |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar character. |

| Aliphatic | Hexanes, Heptane | Very Low | Highly nonpolar, unable to effectively solvate the polar groups. |

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a reliable method for determining the solubility of a novel compound like this compound. This method is designed to be self-validating by approaching equilibrium from both supersaturation and undersaturation.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, compatible with the solvent)

Workflow for Experimental Solubility Determination

Sources

Comparative Technical Guide: Pyrazole Glyoxylates vs. Pyrazole Acetates

This technical guide provides an in-depth comparative analysis of Pyrazole Glyoxylates and Pyrazole Acetates , focusing on their structural distinctions, synthetic pathways, reactivity profiles, and divergent applications in drug discovery and agrochemistry.

Executive Summary

In heterocyclic chemistry, the functionalization of the pyrazole core dictates its pharmacophoric utility.[1][2][3][4][5][6] The distinction between Pyrazole Glyoxylates (

-

Pyrazole Glyoxylates (

) serve as high-energy electrophilic intermediates, primarily utilized as precursors for oximinoacetate fungicides (strobilurin analogs) and -

Pyrazole Acetates (

) function as stable, lipophilic linkers or auxin-mimetic scaffolds, commonly found in anti-inflammatory agents and herbicides.

This guide details the chemical causality behind selecting one motif over the other, supported by validated protocols and mechanistic insights.

Structural & Electronic Properties

The core difference lies in the linker carbon attached to the pyrazole ring (typically at the C4 or C3 position).

| Feature | Pyrazole Glyoxylate | Pyrazole Acetate |

| General Formula | ||

| Linker Hybridization | ||

| Electronic Nature | Highly Electrophilic ( | Nucleophilic ( |

| Oxidation State | Oxidized (+3 at linker C) | Reduced (+1 at linker C) |

| pKa ( | N/A (No | ~20-25 (Acidic if activated) |

| Primary Reactivity | 1,2-Addition, Condensation | Enolate Chemistry, Hydrolysis |

Electronic Causality

In glyoxylates , the adjacent carbonyls create a strong dipole, making the

In acetates , the methylene bridge insulates the ester from the aromatic ring's electronics. The reactivity is dominated by the acidity of the

Synthetic Methodologies

The synthesis of these moieties requires distinct strategies. Glyoxylates are typically formed via electrophilic acylation , while acetates are often accessed via reduction or nucleophilic substitution .

Visualization: Synthetic Decision Tree

Caption: Divergent synthesis of glyoxylates and acetates. Note the reductive bridge converting glyoxylates to acetates.

Experimental Protocols

Protocol A: Synthesis of Ethyl Pyrazole-4-Glyoxylate (Acylation)

Context: This method exploits the electron-rich nature of the pyrazole C4 position.

-

Reagents: 1-Methyl-1H-pyrazole (10 mmol), Ethyl oxalyl chloride (12 mmol), Aluminum chloride (

, 15 mmol), Dichloromethane (DCM, anhydrous). -

Procedure:

-

Cool a suspension of

in DCM to 0°C under -

Add Ethyl oxalyl chloride dropwise; stir for 15 min to form the acylium ion.

-

Add 1-Methyl-1H-pyrazole slowly (exothermic).

-

Reflux for 4 hours.[7] Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench: Pour onto ice/HCl. Extract with DCM.

-

-

Validation:

-

IR: Look for two carbonyl peaks: ~1735 cm⁻¹ (ester) and ~1660 cm⁻¹ (ketone).

-

¹H NMR: Absence of

-protons; presence of pyrazole singlets shifted downfield due to the electron-withdrawing carbonyl.

-

Protocol B: Reduction to Ethyl Pyrazole-4-Acetate (Wolff-Kishner Modification)

Context: Converting the keto-group to a methylene group.

-

Reagents: Ethyl Pyrazole-4-glyoxylate (5 mmol), Hydrazine hydrate (15 mmol), KOH (15 mmol), Ethylene glycol.

-

Procedure:

-

Mix glyoxylate and hydrazine in ethylene glycol. Heat to 100°C for 1 hour (formation of hydrazone).

-

Add KOH pellets.

-

Heat to 180-200°C for 3 hours (distill off water/excess hydrazine).

-

Cool, dilute with water, acidify to pH 5, extract with EtOAc.

-

-

Validation:

-

¹H NMR: Appearance of a singlet at ~3.5 ppm (

linker). Disappearance of the ketone signal in ¹³C NMR (~180 ppm).

-

Reactivity & Biological Applications[2][3][5][8][9][10][11][12][13][14]

The "Strobilurin" Connection (Glyoxylates)

Pyrazole glyoxylates are the immediate precursors to Oximinoacetates , a critical pharmacophore in modern fungicides (e.g., Pyraclostrobin analogs).

-

Mechanism: The

-keto group is condensed with methoxyamine ( -

Result: The resulting

geometry mimics the natural product Strobilurin A, binding to the -

Why Glyoxylates? The rigidity of the

center is required to position the methyl ester for hydrogen bonding within the cytochrome b binding pocket.

The "Linker" Role (Acetates)

Pyrazole acetates are preferred when conformational flexibility is required.

-

Pharma: Used in COX-2 inhibitors (e.g., Lonazolac analogs) where the acetate group mimics arachidonic acid metabolites.

-

Agro: Heteroaryl acetic acids often act as Auxin mimics , disrupting plant growth regulation.

Comparative Reactivity Table

| Reaction Type | Pyrazole Glyoxylate | Pyrazole Acetate |

| With | Forms Oximes (stable, bioactive) | Forms Hydroxamic acids (via ester attack) |

| With | Reduces to Mandelates ( | No reaction (ester is stable) |

| Base Hydrolysis | Forms | Forms stable Acetic acids |

| Grignard ( | Addition to Ketone (Tertiary alcohol) | Addition to Ester (Double addition) |

References

-

Synthesis of Pyrazolylacetic Acids: Levchenko, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.[8] Link

-

Bioactivity of Pyrazole Derivatives: MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

-

Glyoxylate Reactivity: BenchChem (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters. Link

-

Strobilurin Fungicide Chemistry: Royal Society of Chemistry. Bioorthogonal 4H-pyrazole “click” reagents (Context on pyrazole reactivity). Link

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. sciensage.info [sciensage.info]

- 4. jchr.org [jchr.org]

- 5. orientjchem.org [orientjchem.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

The Rising Therapeutic Potential of 1-Ethyl-1H-Pyrazole-4-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its synthetic versatility and broad pharmacological profile. Within this extensive family, derivatives of 1-ethyl-1H-pyrazole-4-carboxylate are emerging as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We will delve into their demonstrated efficacy in oncology, particularly as hypoxia-inducible factor (HIF)-1 inhibitors, and explore their broader antimicrobial and anti-inflammatory activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important chemical scaffold.

Introduction: The Pyrazole Core in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure.[1] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into numerous clinically approved drugs.[2] Notable examples include the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant. The 1-ethyl-1H-pyrazole-4-carboxylate core, specifically, offers a synthetically accessible framework that allows for systematic modification at various positions, making it an ideal candidate for the development of targeted therapeutics. This guide will focus on the growing body of evidence supporting the biological significance of this particular pyrazole substructure.

Synthetic Strategies: Building the 1-Ethyl-1H-Pyrazole-4-Carboxylate Scaffold

The efficient synthesis of the pyrazole core is critical for the exploration of its therapeutic potential. A common and effective method for constructing 1-substituted pyrazole-4-carboxylate esters is through a one-pot, three-component reaction. This approach offers advantages in terms of operational simplicity, high yields, and often utilizes environmentally benign catalysts.[1]

A representative synthetic pathway involves the condensation of a hydrazine derivative (in this case, ethylhydrazine), an aldehyde, and a β-ketoester like ethyl acetoacetate.[1] The causality behind this experimental choice lies in the sequential formation of reactive intermediates that cyclize to form the stable pyrazole ring. The use of recyclable catalysts, such as magnetic ionic liquids, further enhances the green chemistry profile of this synthesis.[1]

Below is a generalized workflow for the synthesis of 1-ethyl-1H-pyrazole-4-carboxylate derivatives.

Caption: Generalized workflow for the one-pot synthesis of 1-ethyl-1H-pyrazole-4-carboxylate derivatives.

Further modifications, such as the conversion of the carboxylate ester to a carboxamide, are readily achieved through standard amidation protocols. This functional group transformation is often crucial for enhancing biological activity, as the amide bond can participate in key hydrogen bonding interactions with biological targets.

Anticancer Activity: Targeting Hypoxia-Inducible Factor (HIF)-1

A significant body of research points to the anticancer potential of pyrazole derivatives.[3] One of the most compelling mechanisms of action for the 1-ethylpyrazole scaffold is the inhibition of Hypoxia-Inducible Factor (HIF)-1. HIF-1 is a transcription factor that plays a critical role in tumor progression and metastasis by enabling cancer cells to adapt to low-oxygen (hypoxic) environments.[4] Consequently, inhibitors of the HIF-1 signaling pathway are highly sought-after as potential anticancer drugs.

A study focused on 1-ethylpyrazole-3-carboxamide derivatives identified this scaffold as a novel and potent inhibitor of HIF-1.[4] Through screening and subsequent structure-activity relationship (SAR) studies, researchers were able to develop compounds with significant activity against HIF-1-driven gene expression.

Structure-Activity Relationship (SAR) Insights

The SAR studies revealed several key structural features that govern the HIF-1 inhibitory activity of this class of compounds:

-

The 1-Ethyl Group: The presence of the ethyl group at the N1 position of the pyrazole ring was found to be important for activity.

-

The Carboxamide Linker: Conversion of the carboxylate to a carboxamide was essential for potent inhibition.

-

Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core and the amide nitrogen significantly modulated the inhibitory potency.

The following table summarizes the HIF-1 inhibitory activity of selected 1-ethylpyrazole-3-carboxamide derivatives from the study.[4]

| Compound ID | Structure (R Groups) | IC₅₀ (µM) for HIF-1 Inhibition |

| 1 (CLB-016) | R1 = H, R2 = H | 19.1 |

| 11Ae | R1 = 4-F, R2 = 3-Cl | 8.1 |

Data extracted from a study on 1-ethylpyrazole-3-carboxamide compounds as HIF-1 inhibitors.[4]

The development of compound 11Ae , with an IC₅₀ of 8.1 µM, demonstrates that strategic modification of the lead compound can lead to a significant enhancement in potency. These compounds were shown to effectively suppress the expression of HIF-1 target genes, such as carbonic anhydrase IX (CAIX), and inhibit the migration of cancer cells in vitro.[4]

Caption: The HIF-1 signaling pathway and the inhibitory action of 1-ethylpyrazole derivatives.

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, the broader class of pyrazole carboxylate and carboxamide derivatives has demonstrated significant potential as both antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The rise of microbial resistance to existing antibiotics presents a major threat to global health.[2] Research into novel antimicrobial agents is therefore of paramount importance. Pyrazole-4-carboxamide derivatives have shown significant potential against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]

One study reported that certain pyrazole-4-carboxamide derivatives exhibited potent antimicrobial activity. For instance, some compounds showed significant efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungal strains Aspergillus niger and Candida albicans.[2] The mechanism of action is thought to involve the disruption of essential cellular processes in the microbes.

Anti-inflammatory Activity

Inflammation is a key pathological driver in numerous diseases, from rheumatoid arthritis to neurodegenerative disorders. Many pyrazole derivatives function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[5] The well-known drug Celecoxib is a prime example of a pyrazole-based selective COX-2 inhibitor. While specific studies on the anti-inflammatory properties of 1-ethyl-1H-pyrazole-4-carboxylate derivatives are less common, the general activity of the pyrazole scaffold in this area suggests that this is a promising avenue for future investigation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed methodologies for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-ethyl-1H-pyrazole-4-carboxylate derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Perspectives and Conclusion

The 1-ethyl-1H-pyrazole-4-carboxylate scaffold and its derivatives represent a highly versatile and promising platform for the development of new therapeutic agents. The demonstrated activity as HIF-1 inhibitors highlights their potential in oncology, an area with a constant need for novel mechanisms of action to overcome resistance and improve patient outcomes. The structure-activity relationships discussed herein provide a clear rationale for the design of next-generation inhibitors with enhanced potency and selectivity.

Future research should focus on:

-

Expansion of the SAR: Systematic modification at all available positions on the pyrazole scaffold to further optimize activity and pharmacokinetic properties.

-

In Vivo Studies: Advancing the most potent compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetics.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular interactions with their biological targets to aid in rational drug design.

-

Exploration of Other Therapeutic Areas: Given the broad biological activity of pyrazoles, screening of 1-ethyl-1H-pyrazole-4-carboxylate libraries against other targets (e.g., kinases, proteases) is warranted.

References

-

Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry, 67(17), 15456-15475. [Link]

-

Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. (n.d.). Semantic Scholar. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013–022. [Link]

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. (2024). ResearchGate. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules, 30(6), 2453. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.ir. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). European Journal of Medicinal Chemistry, 53, 294-301. [Link]

-

A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (2017). Molecules, 22(10), 1637. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8175-8186. [Link]

-

Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). Pharmaceuticals, 15(12), 1563. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). Molecules, 25(24), 5966. [Link]

-

Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. (2018). Antibiotics, 7(3), 85. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(12), 8175-8186. [Link]

-

Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(8), 1778-1792. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (2021). ResearchGate. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025). BIMA JOURNAL OF SCIENCE AND TECHNOLOGY GOMBE, 9(2B), 85-97. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

Sources

- 1. sid.ir [sid.ir]

- 2. jocpr.com [jocpr.com]

- 3. srrjournals.com [srrjournals.com]

- 4. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

Methodological & Application

synthesis of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate from pyrazole

Application Note: High-Purity Synthesis of Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Executive Summary

This guide details the optimized synthetic protocol for This compound (CAS: N/A for specific salt, Free base generic). This

The synthesis is achieved via a robust two-step sequence:

-

Regioselective N-Alkylation: Conversion of pyrazole to 1-ethyl-1H-pyrazole.

-

Friedel-Crafts Glyoxylation: C4-selective introduction of the ethyl oxalyl moiety using aluminum chloride (

) activation.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the inherent reactivity profile of the pyrazole ring.

-

Disconnection 1 (C-N Bond): The N1-ethyl group is installed first. Pyrazole is a weak acid (

); deprotonation allows nucleophilic attack on ethyl iodide. -

Disconnection 2 (C-C Bond): The C4 position of 1-alkylpyrazoles is nucleophilic. While less reactive than pyrrole, it undergoes electrophilic aromatic substitution (EAS) with activated acylating agents. Ethyl chlorooxoacetate (ethyl oxalyl chloride) serves as the electrophile, activated by a Lewis Acid (

).

Figure 1: Retrosynthetic logic flow emphasizing the sequential functionalization of the pyrazole core.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

Objective: Quantitative N-ethylation of pyrazole.

Reagents & Materials:

-

Pyrazole (1.0 equiv)

-

Ethyl Iodide (1.2 equiv) [Alternative: Ethyl Bromide]

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Acetonitrile (MeCN), reagent grade (0.5 M concentration)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Pyrazole (10.0 g, 147 mmol) and anhydrous

(40.6 g, 294 mmol). -

Solvent Addition: Add Acetonitrile (300 mL) and stir the suspension at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add Ethyl Iodide (14.1 mL, 176 mmol) dropwise over 10 minutes.

-

Note: Ethyl iodide is volatile and light-sensitive; handle in a fume hood.

-

-

Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.

-

Workup:

-

Cool to RT and filter off the inorganic salts (

, KI). Rinse the cake with MeCN. -

Concentrate the filtrate under reduced pressure to remove solvent and excess EtI.

-

Dissolve residue in Dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Distillation under reduced pressure (bp ~150°C at atm, lower at vacuum) yields a colorless liquid.

-

Yield Expectation: 90–95%.

-

Step 2: Synthesis of this compound

Objective: C4-selective Friedel-Crafts acylation.

Reagents & Materials:

-

1-Ethyl-1H-pyrazole (from Step 1) (1.0 equiv)

-

Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.5 equiv)

-

Aluminum Chloride (

), anhydrous (3.0 equiv) -

Dichloromethane (DCM), anhydrous

Critical Mechanism Note: Pyrazoles are "harder" nucleophiles than pyrroles.

Procedure:

-

Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend

(3.0 equiv) in anhydrous DCM (0.2 M relative to pyrazole) at 0°C. -

Electrophile Formation: Add Ethyl chlorooxoacetate (1.5 equiv) dropwise to the

suspension. Stir at 0°C for 30 mins. The mixture should become homogenous or slightly yellow (formation of acylium ion). -

Substrate Addition: Add a solution of 1-Ethyl-1H-pyrazole (1.0 equiv) in minimal DCM dropwise to the reaction mixture at 0°C.

-

Exotherm Warning: The reaction is exothermic. Maintain internal temperature < 5°C.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2 hours. Then, heat to mild reflux (40°C) for 4–6 hours to ensure completion.

-

Monitoring: LC-MS is preferred. Look for [M+H]+ = 197.

-

-

Quenching (Critical):

-

Cool the reaction to 0°C.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10:1 ratio). This breaks the strong Al-N complex.

-

Stir vigorously for 30 minutes until phases are clear.

-

-

Extraction & Isolation:

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x).

-

Combine organics, wash with saturated

(to remove oxalic acid byproducts) and brine. -

Dry over

and concentrate.

-

-

Purification: The crude product is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Data Summary & Specifications

| Parameter | Specification / Result |

| Appearance | Pale yellow solid or viscous oil |

| Molecular Weight | 196.20 g/mol |

| MS (ESI) | [M+H]+ = 197.2 |

| 1H NMR (CDCl3) | |

| Regioselectivity | >98% C4-isomer (confirmed by NOE or HMBC) |

Workflow Diagram:

Figure 2: Operational workflow for the 2-step synthesis.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 2.

-

Cause: Incomplete complexation or moisture deactivating

. -

Solution: Ensure

is fresh (yellow/grey powder, not white clumps). Increase

-

-

Issue: Regioisomer mixtures.

-

Cause: High temperature during addition.

-

Solution: Strictly maintain 0°C during the addition of the pyrazole to the acylium complex.

-

-

Issue: Hydrolysis of Ester.

-

Cause: Quenching too warm or prolonged exposure to acid.

-

Solution: Keep the quench cold (0°C) and process rapidly.

-

Safety & Hazards

-

Ethyl Iodide: Alkylating agent. Suspected carcinogen. Use gloves and fume hood.

-

Aluminum Chloride: Reacts violently with water releasing HCl gas. Quench cautiously behind a blast shield.

-

Ethyl Chlorooxoacetate: Corrosive and lachrymator.

References

- Elguero, J. et al. "Electrophilic substitution in pyrazoles." Advances in Heterocyclic Chemistry, 2000, Vol 76, 1-260.

- General Protocol for Heteroaryl Glyoxylates: Use of Ethyl Chlorooxoacetate/AlCl3: Organic Syntheses, Coll. Vol. 5, p.111 (1973); Vol. 48, p.12 (1968). (Specific to pyrrole/thiophene, adapted here for pyrazole).

- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.

-

Analogous Synthesis (Methyl Ester)

-

Example of 1-methyl-1H-pyrazol-4-yl glyoxylate synthesis: Journal of Medicinal Chemistry, 2012 , 55(11), 5311–5325.

-

Application Note: Regioselective C4-Friedel-Crafts Glyoxylation of 1-Ethylpyrazole

Abstract & Strategic Significance

The introduction of an

While 1-alkylpyrazoles are electron-rich, they present a unique challenge in Friedel-Crafts chemistry: the pyridine-like nitrogen (

Mechanistic Insight & Regioselectivity

The Deactivation Paradox

In the presence of

-

C4 vs. C5 Selectivity: Despite the deactivation, the C4 position remains the most nucleophilic site for EAS due to the electronic distribution of the pyrazole ring. The C3 and C5 positions are adjacent to the nitrogen atoms, which (in the complexed state) are electron-deficient. Therefore, under thermodynamic control, acylation occurs exclusively at C4.

-

Note on C5 Functionalization: Accessing the C5-isomer typically requires a lithiation strategy (e.g.,

-BuLi followed by quenching with diethyl oxalate), not Friedel-Crafts conditions.

Reaction Pathway Diagram

The following diagram illustrates the activation of the acyl chloride and the subsequent electrophilic attack on the

Caption: Mechanistic pathway highlighting the dual role of Aluminum Chloride in activating the electrophile and complexing the substrate.

Experimental Protocol

Reagents & Materials[1][2][3][4][5]

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | CAS No. |

| 1-Ethylpyrazole | 96.13 | 1.0 | Substrate | 10199-67-4 |

| Ethyl chlorooxoacetate | 136.53 | 1.2 | Electrophile | 4755-77-5 |

| Aluminum Chloride ( | 133.34 | 2.5 - 3.0 | Catalyst | 7446-70-0 |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | 75-09-2 |

Critical Safety Note: Ethyl chlorooxoacetate (Ethyl oxalyl chloride) is a potent lachrymator and corrosive.

Step-by-Step Procedure

Phase 1: Preparation of the Acylating Complex

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

-

Solvent Charge: Add anhydrous DCM (50 mL) and cool the system to 0°C using an ice/water bath.

-

Lewis Acid Addition: Quickly add anhydrous

(3.0 equiv) to the DCM. The suspension may turn slightly yellow.-

Expert Tip: Use 3.0 equivalents. 1.0 eq coordinates to the pyrazole nitrogen, 1.0 eq activates the acid chloride, and the excess ensures the reaction drives to completion.

-

-

Electrophile Activation: Add Ethyl chlorooxoacetate (1.2 equiv) dropwise via syringe over 10 minutes. Stir at 0°C for 15 minutes to generate the acylium species.

Phase 2: Reaction

-

Substrate Addition: Dissolve 1-Ethylpyrazole (1.0 equiv) in a minimal amount of anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20–30 minutes.

-

Observation: A color change (often to orange or red-brown) and slight exotherm are normal.

-

-

Temperature Ramp: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Optimization: If the reaction is sluggish at RT (common with deactivated heterocycles), heat to reflux (40°C) for 2–4 hours.

-

Phase 3: Workup & Isolation

-

Quench: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (10 mL).

-

Why HCl? Acidic quenching helps break the strong Al-N complex and solubilizes aluminum salts.

-

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash: Combine organic phases and wash sequentially with:

-

Water (1 x 50 mL)

-

Saturated

(1 x 50 mL) – Caution: Gas evolution ( -

Brine (1 x 50 mL)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification

The crude residue is typically an oil that may solidify upon standing.

-

Flash Chromatography: Silica gel (230–400 mesh).

-

Eluent: Gradient of 10%

40% Ethyl Acetate in Hexanes. -

Yield Expectation: 60–75% isolated yield.

Operational Workflow Diagram

Caption: Operational workflow for the batch synthesis of ethyl (1-ethylpyrazol-4-yl)glyoxylate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete decomplexation of Al-N bond. | Increase quenching time with dilute HCl; ensure aqueous phase is acidic (pH < 2) before extraction. |

| No Reaction | Catalyst poisoning by moisture. | Use fresh bottle of |

| Poly-acylation | Excess electrophile/catalyst. | Strictly control stoichiometry (1.1–1.2 eq of acid chloride). |

| Regioisomers (C3/C5) | Thermodynamic scrambling (rare). | Maintain temperature below 40°C; C4 is kinetically and thermodynamically favored under FC conditions. |

References

-

Friedel-Crafts Acylation Mechanism & Scope Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL:[Link][2]

-

Reactivity of Pyrazoles in Electrophilic Substitution Title: Heterocyclic Chemistry: Pyrazoles Source:[1][4][5][6][7][8] The Scripps Research Institute (Baran Group) URL:[Link]

-

Synthesis of Pyrazole-4-glyoxylates (Analogous Protocols) Title: Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

General Handbook of Friedel-Crafts Chemistry Title: Friedel-Crafts and Related Reactions Source: Wiley Online Library URL:[Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. jocpr.com [jocpr.com]

- 4. acs.figshare.com [acs.figshare.com]